molecular formula C22H26N4O B2601347 N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-24-5

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2601347
CAS No.: 1251590-24-5
M. Wt: 362.477
InChI Key: OMKRDNDVLPTHAS-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core, a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. Key structural features include:

  • Position 3: A carboxamide group with N,N-diethyl substitution, enhancing lipophilicity and influencing receptor binding .
  • Position 4: A 3-ethylphenylamino substituent, contributing to π-π stacking interactions and steric effects .
  • Position 7: A methyl group, which may improve metabolic stability by reducing oxidative degradation .

This compound belongs to a class of 1,8-naphthyridine derivatives investigated for diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation . Its structural design balances electronic effects and solubility, making it a candidate for further pharmacological optimization.

Properties

IUPAC Name

N,N-diethyl-4-(3-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-5-16-9-8-10-17(13-16)25-20-18-12-11-15(4)24-21(18)23-14-19(20)22(27)26(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRDNDVLPTHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-ethylphenylamine with a naphthyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Chlorine Substituents : Compound 5a3 () shows higher melting point (>300°C) due to intermolecular halogen bonding, contrasting with the target compound’s likely lower solubility .
  • Carboxylic Acid vs. Carboxamide : NCA () has reduced CNS penetration due to ionization of the carboxylic acid group, whereas the target compound’s carboxamide improves bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Carboxamide derivatives generally show better solubility and metabolic stability than esters or carboxylic acids .
  • Position 4: Aryl amino groups with electron-donating substituents (e.g., ethyl in the target compound) enhance π-stacking in hydrophobic binding pockets .
  • Position 7 : Methyl groups improve metabolic stability, as seen in the target compound and 2d (), by shielding reactive sites .

Biological Activity

N,N-Diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O
  • Molecular Weight : 303.46 g/mol
  • IUPAC Name : this compound

This structure features a naphthyridine core substituted with an ethylphenyl group and a carboxamide functional group, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance, derivatives displayed IC50 values ranging from 10 to 15 μg/mL against non-small cell lung cancer and cervical cancer cell lines .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Compound NameCell LineIC50 (μg/mL)
AaptamineH1299 (Lung Cancer)10.47
AaptamineA549 (Lung Cancer)15.03
Similar DerivativeHeLa (Cervical Cancer)12.00

The proposed mechanisms by which naphthyridine derivatives exert anticancer effects include:

  • DNA Intercalation : Compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : They may activate apoptotic pathways independent of p53, leading to programmed cell death in cancer cells.
  • Inhibition of Tumor Growth Factors : Some studies suggest that these compounds can downregulate growth factors such as SOX9 and Ki67, which are associated with tumor proliferation .

Other Biological Activities

Beyond anticancer properties, naphthyridine derivatives have been studied for their potential anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Research indicates that certain naphthyridine compounds possess antibacterial properties against various pathogens.

Case Study 1: In Vivo Efficacy

In a recent study involving animal models with induced tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism involved modulation of immune response and direct cytotoxicity against tumor cells.

Case Study 2: Clinical Implications

A clinical trial exploring the effects of similar naphthyridine compounds on patients with chronic inflammatory diseases demonstrated a marked reduction in inflammatory markers and improvement in patient quality of life .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,8-naphthyridine-3-carboxamide derivatives, and how are their structures validated?

  • Synthesis : A typical method involves reacting naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF) under controlled heating (e.g., 80–100°C), followed by quenching, extraction, and crystallization . For example, 7-methyl derivatives are synthesized by introducing methyl groups at the C-7 position via nucleophilic substitution or condensation reactions.
  • Structural Validation : Techniques include:

  • Melting Point (mp) : Determines purity (e.g., mp > 300°C for 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide) .
  • Spectroscopy : IR confirms functional groups (e.g., C=O at 1686 cm⁻¹ for keto groups; NH stretches at 3112 cm⁻¹). NMR (¹H and ¹³C) identifies substituents, such as aromatic protons (δ 7.24–8.90 ppm) and methylene bridges (δ 5.68 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂) .

Q. How do substitutions at the C-7 position influence the biological activity of 1,8-naphthyridine derivatives?

  • Key Findings :

  • Aminopyrrolidine at C-7 : Enhances cytotoxic activity in antitumor agents. For instance, trans-3-methoxy-4-methylaminopyrrolidinyl derivatives (e.g., AG-7352) showed potent activity against P388 leukemia cells (IC₅₀ ≈ 0.1 µM) and human tumor lines, surpassing etoposide .
  • Methyl vs. Halogen Substitutions : 7-Methyl groups improve solubility and activity compared to bulkier substituents (e.g., trifluoromethyl), which reduce potency .

Advanced Research Questions

Q. How can computational methods guide the design of 1,8-naphthyridine derivatives for receptor-specific targeting?

  • Methodology :

  • Molecular Docking : Used to predict binding interactions with targets like cannabinoid receptors (CB2). For example, naphthyridine-3-carboxamides with p-fluorobenzyl groups showed high CB2 affinity (Ki = 1.0 nM) due to optimal hydrophobic and hydrogen-bonding interactions .
  • Structure-Activity Relationship (SAR) Models : Correlate substituent effects (e.g., cycloalkylamino groups at C-7) with in vivo efficacy. BMY 43748, a 7-(3-aminopyrrolidinyl) derivative, demonstrated superior antibacterial activity in murine models .

Q. What experimental strategies resolve contradictions in substituent effects across studies?

  • Case Analysis :

  • C-6 Substitutions : reports 6-unsubstituted derivatives as more cytotoxic than 6-fluoro analogs, while highlights 6-fluoro-7-cycloalkylamino derivatives for antibacterial use. Resolution involves context-specific assays:
  • Antitumor Activity : 6-Unsubstituted naphthyridines favor DNA intercalation (e.g., AG-7352) .
  • Antibacterial Activity : 6-Fluoro groups enhance bacterial topoisomerase inhibition (e.g., BMY 43748) .
  • Solution : Use parallel in vitro/in vivo testing for each therapeutic target to clarify substituent roles.

Q. How are in vitro mechanistic studies designed to evaluate DNA interaction and apoptosis induction by 1,8-naphthyridines?

  • Protocols :

  • DNA Intercalation Assays : Measure fluorescence quenching of ethidium bromide when displaced by compounds like voreloxin (AG-7352), confirming topoisomerase II-dependent DNA damage .
  • Cell Cycle Analysis : Flow cytometry detects G2/M arrest in treated cells (e.g., MCF7 breast cancer lines) .
  • Apoptosis Markers : Western blot for caspase-3/7 activation and Annexin V staining validate programmed cell death .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate substituent effects using orthogonal assays (e.g., cytotoxicity + receptor binding) .
  • Advanced Characterization : X-ray crystallography or cryo-EM can resolve binding modes of high-affinity derivatives (e.g., CB2 agonists) .

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